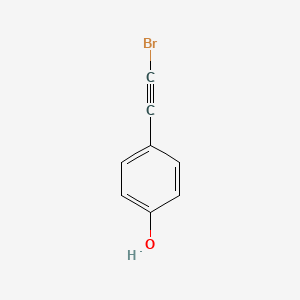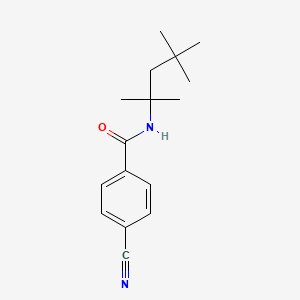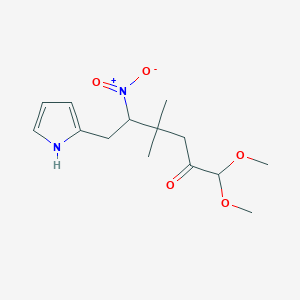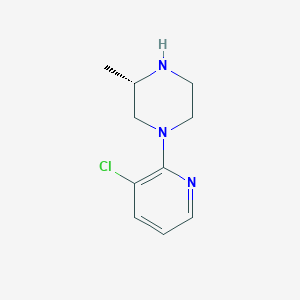
(3S)-1-(3-Chloropyridin-2-yl)-3-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-1-(3-Chloropyridin-2-yl)-3-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chloropyridine moiety attached to a piperazine ring, which is further substituted with a methyl group. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the piperazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(3-Chloropyridin-2-yl)-3-methylpiperazine typically involves the reaction of 3-chloropyridine with a suitable piperazine derivative. One common method involves the use of 3-chloropyridine-2-carboxylic acid as a starting material, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with (3S)-3-methylpiperazine in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography to isolate the final product.
化学反応の分析
Types of Reactions
(3S)-1-(3-Chloropyridin-2-yl)-3-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
科学的研究の応用
(3S)-1-(3-Chloropyridin-2-yl)-3-methylpiperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3S)-1-(3-Chloropyridin-2-yl)-3-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-c]pyridine compounds: These compounds share structural similarities with (3S)-1-(3-Chloropyridin-2-yl)-3-methylpiperazine and are used in similar applications, such as kinase inhibition and cancer treatment.
Pesticidal pyrazole compounds: These compounds also contain a pyridine moiety and are used in agricultural applications for pest control.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both chloropyridine and methylpiperazine moieties. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
847829-76-9 |
|---|---|
分子式 |
C10H14ClN3 |
分子量 |
211.69 g/mol |
IUPAC名 |
(3S)-1-(3-chloropyridin-2-yl)-3-methylpiperazine |
InChI |
InChI=1S/C10H14ClN3/c1-8-7-14(6-5-12-8)10-9(11)3-2-4-13-10/h2-4,8,12H,5-7H2,1H3/t8-/m0/s1 |
InChIキー |
ZIHUFGHPYQTYIP-QMMMGPOBSA-N |
異性体SMILES |
C[C@H]1CN(CCN1)C2=C(C=CC=N2)Cl |
正規SMILES |
CC1CN(CCN1)C2=C(C=CC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


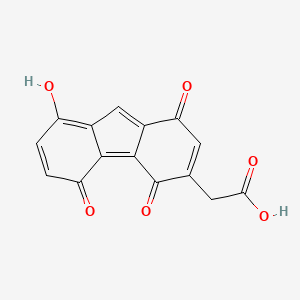
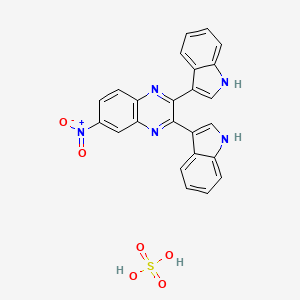
![N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide](/img/structure/B14201784.png)
![3,9-Diazaspiro[5.5]undecane, 3-benzoyl-9-[(2-ethoxyphenyl)methyl]-](/img/structure/B14201797.png)
![1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14201807.png)
![4,4'-[(Phenylazanediyl)bis(methylene)]diphenol](/img/structure/B14201811.png)
![1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14201818.png)
![10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid](/img/structure/B14201822.png)
![1H-Indazole-3-carboxamide, 1-[(2,6-dichlorophenyl)methyl]-](/img/structure/B14201823.png)
![6-Amino-5-[(4-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one](/img/structure/B14201825.png)
